molecular formula C19H27FO B124106 Fluasterone CAS No. 156680-74-9

Fluasterone

Cat. No. B124106
CAS RN: 156680-74-9
M. Wt: 290.4 g/mol
InChI Key: VHZXNQKVFDBFIK-NBBHSKLNSA-N
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Scientific Research Applications

Safety and Hazards

Fluasterone has minimal or no androgenic or estrogenic activity . Due to the presence of the fluorine atom at the C16α position, its metabolism at the C17α position is sterically hindered and thus it cannot be metabolized into androgens like testosterone or estrogens like estradiol . Also, unlike DHEA, this compound does not produce sedation or seizures in animals and hence is not thought to interact with the GABA A receptor . In addition, unlike DHEA, this compound has reduced or no effects as a peroxisome proliferator (i.e., lacks activity at the PPARα), and hence does not pose a risk of liver toxicities such as hepatomegaly or hepatocellular carcinoma .

Future Directions

Fluasterone is under investigation for a variety of therapeutic indications including cancer, cardiovascular diseases, diabetes, obesity, and traumatic brain injury . The goal is to advance this compound to a pivotal Phase 3 study and marketing approval by 2023-24 .

Chemical Reactions Analysis

Fluasterone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Fluasterone is compared with other similar compounds like dehydroepiandrosterone:

Similar compounds include:

This compound’s unique properties make it a promising compound for further research and potential therapeutic applications.

properties

IUPAC Name

(8R,9S,10R,13S,14S,16R)-16-fluoro-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FO/c1-18-9-4-3-5-12(18)6-7-13-14(18)8-10-19(2)15(13)11-16(20)17(19)21/h6,13-16H,3-5,7-11H2,1-2H3/t13-,14+,15+,16-,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZXNQKVFDBFIK-NBBHSKLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCC1=CCC3C2CCC4(C3CC(C4=O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCCC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90920920
Record name Fluasterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90920920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Fluasterone is a synthetically stable adrenocortical steroid fluorinated analogue of dehydroepiandrosterone (DHEA), a powerful anti-inflammatory molecule with androgenic or estrogenic side effects. It is proposed that fluasterone inhibits NF-kB activation and reduces oxidative stress, but other mechanisms may play a role. Fluasterone suppresses inflammation and is effective in preclinical models of chronic inflammatory disease including psoriasis, asthma, rheumatoid arthritis, multiple sclerosis and lupus erythematosus. Fluasterone has anti-inflammatory effects inpreclinical models of chronic inflammatory disease including psoriasis, asthma, rheumatoid arthritis, multiple sclerosis and lupus erythematosus. [Aeson Pharmaceuticals Executive Report]
Record name Fluasterone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06250
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

112859-71-9
Record name Fluasterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112859-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluasterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112859719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluasterone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06250
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fluasterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90920920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUASTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7M5UGD04G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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